molecular formula C18H15F3N2O B3035363 4-(benzyloxy)-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 318951-45-0

4-(benzyloxy)-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B3035363
CAS No.: 318951-45-0
M. Wt: 332.3 g/mol
InChI Key: PMXLRRKCXQBFJU-UHFFFAOYSA-N
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Description

4-(benzyloxy)-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by the presence of a benzyloxy group, a methyl group, a phenyl group, and a trifluoromethyl group attached to the pyrazole ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole core, followed by the introduction of the benzyloxy, methyl, phenyl, and trifluoromethyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide or potassium cyanide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

4-(benzyloxy)-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its target sites. The benzyloxy and phenyl groups can contribute to binding affinity and specificity through hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl group but differs in the core structure and functional groups.

    5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the benzyloxy group, which can affect its chemical reactivity and biological activity.

    4-(benzyloxy)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but without the methyl group, leading to different physical and chemical properties.

Uniqueness

The unique combination of the benzyloxy, methyl, phenyl, and trifluoromethyl groups in 4-(benzyloxy)-5-methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole imparts distinct properties that can be advantageous in various applications. For example, the trifluoromethyl group can enhance metabolic stability and bioavailability in medicinal chemistry, while the benzyloxy group can provide additional sites for chemical modification.

Properties

IUPAC Name

5-methyl-1-phenyl-4-phenylmethoxy-3-(trifluoromethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O/c1-13-16(24-12-14-8-4-2-5-9-14)17(18(19,20)21)22-23(13)15-10-6-3-7-11-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXLRRKCXQBFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C(F)(F)F)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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